molecular formula C9H11NO3 B149871 L-Tyrosine-3-13C CAS No. 129077-96-9

L-Tyrosine-3-13C

Cat. No.: B149871
CAS No.: 129077-96-9
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-LDSMRRTFSA-N
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Description

L-Tyrosine-3-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the third carbon position of the tyrosine molecule. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and protein synthesis.

Scientific Research Applications

L-Tyrosine-3-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracking in metabolic studies. Some key applications include:

Mechanism of Action

Target of Action

L-Tyrosine-3-13C, a labeled form of L-Tyrosine, is a non-essential amino acid . It is synthesized from phenylalanine in animals . The primary targets of L-Tyrosine are enzymes involved in various biochemical pathways, including the synthesis of proteins, epinephrine, thyroid hormones, and melanin .

Mode of Action

This compound interacts with its targets by serving as a substrate for enzymatic reactions. For instance, it can inhibit citrate synthase activity in the posterior cortex . The hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction catalyzed by the tyrosinase activity of polyphenol oxidases .

Biochemical Pathways

L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, it is claimed to act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue . These claims have been refuted by some studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3-13C typically involves the incorporation of carbon-13 into the tyrosine molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. One common method involves the use of labeled precursors in a multi-step synthesis process. For example, starting with a carbon-13 labeled benzene ring, the synthesis proceeds through a series of reactions including nitration, reduction, and amination to form the labeled tyrosine .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the tyrosine molecule. This method is advantageous due to its high yield and cost-effectiveness. The fermentation process is followed by purification steps to isolate the labeled tyrosine .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine-3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

    Substitution: Reagents like halogens and alkylating agents are used under basic or neutral conditions.

Major Products:

Comparison with Similar Compounds

L-Tyrosine-3-13C is unique due to its specific labeling at the third carbon position. Similar compounds include:

These compounds are used in similar research applications but differ in their labeling patterns, which can affect their metabolic pathways and the type of information they provide in studies.

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-LDSMRRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH2][C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480574
Record name L-Tyrosine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129077-96-9
Record name L-Tyrosine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129077-96-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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